molecular formula C7H5Cl2NO B11908353 3-Chloro-N-hydroxybenzimidoyl chloride CAS No. 1431461-66-3

3-Chloro-N-hydroxybenzimidoyl chloride

Katalognummer: B11908353
CAS-Nummer: 1431461-66-3
Molekulargewicht: 190.02 g/mol
InChI-Schlüssel: WQWDKLMCIBTGKV-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-hydroxybenzimidoyl chloride is a chemical compound known for its reactivity and utility in various organic synthesis processes. It is characterized by the presence of a chloro group and a hydroxy group attached to a benzimidoyl chloride structure. This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This method is advantageous as it is solvent-free and can be conducted under mild conditions, which improves reaction efficiency and reduces environmental impact.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow processes or batch reactors, to ensure consistent quality and yield. The use of mechanochemical techniques, like ball-milling, is also gaining popularity due to its eco-friendly nature and ability to produce high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidoyl chlorides and other functionalized derivatives, which can be further utilized in organic synthesis.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-hydroxybenzimidoyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-hydroxybenzimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Chloro-N-hydroxybenzimidoyl chloride is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity patterns and make it particularly useful in certain synthetic applications.

Eigenschaften

CAS-Nummer

1431461-66-3

Molekularformel

C7H5Cl2NO

Molekulargewicht

190.02 g/mol

IUPAC-Name

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+

InChI-Schlüssel

WQWDKLMCIBTGKV-JXMROGBWSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.